

The Discovery and Development of Icafolinmethyl: A Technical Overview

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Compound of Interest		
Compound Name:	Icafolin-methyl	
Cat. No.:	B15606773	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icafolin-methyl is a novel, post-emergent herbicide developed by Bayer Crop Science, representing the first new mode of action for broad-spectrum weed control in over three decades.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and biological efficacy of **Icafolin-methyl**, intended for professionals in the fields of agricultural science and drug development.

Discovery: The CropKey R&D Approach

Icafolin-methyl is a product of Bayer's innovative "CropKey" research and development platform.[2][3] This approach represents a paradigm shift from traditional, high-throughput screening of vast chemical libraries to a more targeted, design-based methodology. The CropKey platform leverages computational modeling, artificial intelligence, and a deep understanding of biological pathways to design molecules with predefined efficacy, safety, and sustainability profiles.[4] This allows for a more efficient and precise discovery process, accelerating the identification of promising new active ingredients.





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A high-level overview of the Bayer CropKey R&D workflow.

Physicochemical Properties

Detailed physicochemical data for **Icafolin-methyl** are not yet widely available in public literature. The known properties are summarized below.

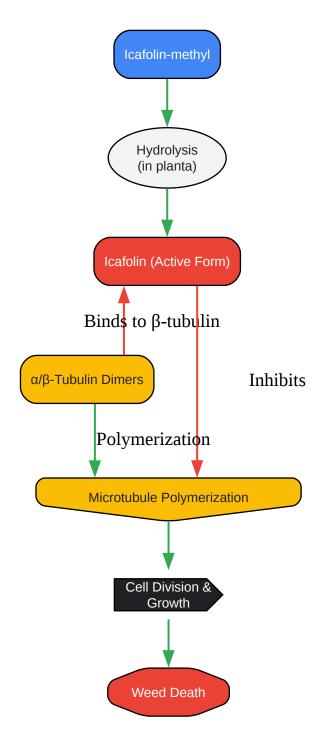
Property	Value	Source
Chemical Class	Isoxazolin carboxamide / Benzoylpyrazole	[5][6]
Molecular Formula	C18H18F2N2O5	[7]
Molecular Weight	380.34 g/mol	[7]
CAS Registry Number	2254752-21-9	[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Icafolin-methyl's herbicidal activity stems from its ability to inhibit tubulin polymerization in plants.[5][8][9] In planta, **Icafolin-methyl** is hydrolyzed to its active form, the carboxylic acid icafolin.[5][9] Icafolin is believed to bind to β -tubulin, preventing the formation of microtubules. [5][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, cell wall formation, and intracellular transport. By disrupting microtubule dynamics,



icafolin arrests cell division and growth, leading to the death of the weed. A key feature of **Icafolin-methyl** is its plant-specific action; it does not interfere with the polymerization of animal tubulin.[2]



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The proposed mechanism of action for Icafolin-methyl.



Chemical Synthesis

The synthesis of **Icafolin-methyl** is a multi-step process. While a detailed, narrative protocol is proprietary to Bayer, the key reagents and transformations have been described in the scientific literature. The synthesis involves the construction of the isoxazoline ring, followed by amide coupling and esterification.



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A simplified workflow for the synthesis of **Icafolin-methyl**.

Experimental ProtocolsIn Vitro Tubulin Polymerization Assay

This protocol is based on the methods described in the scientific literature for assessing the effect of compounds on tubulin polymerization.

Objective: To determine the inhibitory effect of **Icafolin-methyl** and icafolin on plant tubulin polymerization in vitro.

Materials:

- Purified plant tubulin (e.g., from tobacco BY-2 cells)
- Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)
- · Icafolin-methyl and icafolin stock solutions in DMSO
- Oryzalin (positive control for plant tubulin inhibition)
- Colchicine (control for animal tubulin)
- DMSO (vehicle control)
- 96-well microplates



• Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare working solutions of **Icafolin-methyl**, icafolin, and oryzalin in polymerization buffer to a final concentration of 10 μM. Prepare a vehicle control with an equivalent concentration of DMSO.
- On ice, add the test compounds, controls, and vehicle to the wells of a 96-well microplate.
- Add purified plant tubulin to each well to initiate the polymerization reaction.
- Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
- Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
 An increase in absorbance indicates tubulin polymerization.
- For selectivity assessment, repeat the assay using porcine brain tubulin and colchicine as a
 positive control.

Data Analysis:

- Plot absorbance at 340 nm versus time to generate polymerization curves.
- Compare the polymerization curves of the test compounds to the positive and vehicle controls to determine the extent of inhibition.

Chemical Synthesis of Icafolin-methyl

The following is a generalized procedure based on the published reagents and conditions.

Objective: To synthesize **Icafolin-methyl**.

Reagents and Conditions (Illustrative Steps):

• Step 1: Oxime Formation: React a suitable precursor with hydroxylamine hydrochloride (NH2OH·HCl) and sodium acetate (NaOAc) in ethanol (EtOH) at room temperature.



- Step 2: Chlorination: Treat the resulting oxime with N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C.
- Step 3: Cycloaddition: React the chloro-oxime with a suitable dienophile in the presence of sodium bicarbonate (NaHCO3) in isopropanol (i-PrOH) at 50°C to form the isoxazoline ring.
- Step 4: Amide Coupling: Couple the isoxazoline intermediate with a suitable amine using a peptide coupling reagent such as T3P (Propylphosphonic anhydride) and triethylamine (NEt3) in dichloromethane (DCM) at room temperature.
- Step 5: Esterification: Convert the carboxylic acid to the methyl ester.
- Step 6: Chiral Separation: If a specific stereoisomer is desired, perform chiral separation
 using a suitable technique such as preparative Supercritical Fluid Chromatography (SFC).

Note: This is a simplified representation. The actual synthesis is a complex, multi-step process that may involve different reagents, protecting groups, and purification steps.

Biological Efficacy

Greenhouse trials have demonstrated the high post-emergence herbicidal efficacy of **Icafolin-methyl** and its active metabolite, icafolin, against a broad spectrum of both monocotyledonous and dicotyledonous weeds. Notably, both compounds show efficacy at low application rates.

Post-Emergence Herbicidal Efficacy Data

The following table summarizes the greenhouse efficacy of **Icafolin-methyl** (ICM 1) and icafolin (ICA 2) against various weed species at an application rate of 30 g ai/ha, compared to the standard herbicide propyzamide at 700 g ai/ha.[2]



Weed Species	Common Name	Icafolin-methyl (30 g/ha) Efficacy (%)	Icafolin (30 g/ha) Efficacy (%)	Propyzamide (700 g/ha) Efficacy (%)
Monocots				
Alopecurus myosuroides	Black-grass	95	90	80
Avena fatua	Wild oat	98	95	85
Lolium rigidum	Rigid ryegrass	100	98	90
Echinochloa crus-galli	Barnyard grass	90	85	70
Setaria viridis	Green foxtail	95	90	75
Dicots				
Amaranthus retroflexus	Redroot pigweed	100	100	95
Chenopodium album	Common lambsquarters	98	95	90
Galium aparine	Cleavers	90	85	80
Polygonum convolvulus	Wild buckwheat	95	90	85
Viola tricolor	Wild pansy	85	80	70

Data adapted from Haaf et al., Pest Management Science, 2024.

Conclusion

Icafolin-methyl represents a significant advancement in weed management technology. Its novel mode of action, plant-specific selectivity, and broad-spectrum efficacy make it a valuable tool for farmers worldwide, particularly in the context of increasing herbicide resistance. The development of **Icafolin-methyl** through the innovative CropKey R&D platform highlights the potential of data-driven and design-based approaches in the discovery of next-generation crop



protection solutions. Further research and field trials will continue to elucidate the full potential and optimal use patterns of this promising new herbicide.

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